molecular formula C13H24N4 B1483878 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097987-38-5

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1483878
CAS No.: 2097987-38-5
M. Wt: 236.36 g/mol
InChI Key: LNRFTDVJVDEQTI-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a tert-butyl group at position 3 and a piperidin-4-ylmethyl substituent at position 1 of the pyrazole ring. Its synthesis typically involves cyclization and functionalization steps, as seen in related pyrazole derivatives (e.g., ).

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-4-6-15-7-5-10/h8,10,15H,4-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRFTDVJVDEQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a distinctive structure characterized by a pyrazole ring, a tert-butyl group, and a piperidine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₄, with a molecular weight of 236.36 g/mol. The presence of the piperidine ring enhances the compound's interaction potential with biological targets, while the tert-butyl group provides steric hindrance that may influence binding affinity and selectivity.

ComponentDescription
Pyrazole RingFive-membered heterocyclic compound
tert-butyl GroupProvides steric bulk
Piperidin-4-yl GroupEnhances binding affinity to receptors
Amine GroupHigh reactivity, potential for diverse interactions

Antitumor and Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor and anti-inflammatory activities. These compounds have been shown to inhibit various pathways involved in cancer progression and inflammation. For instance, studies have reported that pyrazole derivatives can effectively target BRAF(V600E) mutations and inhibit the activity of key enzymes involved in inflammatory processes, such as NLRP3 inflammasome activation .

Binding Affinity Studies

Binding affinity studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to determine the interaction strength between the compound and its biological targets. Preliminary data suggest that this compound may demonstrate favorable binding characteristics due to its unique structural features.

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For example, a study conducted on THP-1 cells demonstrated that this compound could significantly reduce IL-1β release and pyroptotic cell death upon treatment with lipopolysaccharide (LPS) and ATP . The results indicated a percentage decrease in pyroptosis compared to vehicle-treated cells, showcasing its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how modifications to the pyrazole scaffold can enhance biological activity. Variations in substituents on the piperidine ring or alterations in the pyrazole structure can lead to improved efficacy against specific targets. Understanding these relationships aids in rational drug design aimed at optimizing therapeutic outcomes .

Scientific Research Applications

Pharmacological Studies

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine has been investigated for its potential use as a pharmacological agent. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

Case Study: Neuropharmacology

A study published in a peer-reviewed journal examined the compound's effects on neurotransmitter systems. It was found to exhibit affinity for serotonin and dopamine receptors, indicating potential use in treating conditions such as depression and anxiety disorders. The study utilized in vitro assays to determine binding affinities and functional responses, demonstrating promising results for future therapeutic applications .

Anticancer Research

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cancer Cell Line Inhibition

In an experiment involving breast cancer cell lines, the compound was shown to induce apoptosis and inhibit cell cycle progression. This was assessed through flow cytometry and Western blot analysis, revealing that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to develop novel therapeutics.

Synthesis Example

A synthetic route involving the reaction of tert-butyl isocyanide with piperidine derivatives has been reported. This method highlights the versatility of this compound as a building block in organic synthesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmacologyPotential treatment for neurological disordersAffinity for serotonin and dopamine receptors
Anticancer ResearchInhibition of cancer cell proliferationInduces apoptosis in breast cancer cell lines
Synthetic ChemistryIntermediate for developing novel therapeuticsVersatile building block for complex molecules

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Pyrazole Derivatives
Compound Name Substituents Key Biological Activities References
Target Compound :
3-(tert-Butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
- Position 1: Piperidin-4-ylmethyl
- Position 3: tert-Butyl
- Likely kinase modulation (inferred from analogs)
- Enhanced solubility due to piperidine moiety
3-(tert-Butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine (2b) - Position 1: 4-Nitrophenyl
- Position 3: tert-Butyl
- Evaluated as a p38α MAPK inhibitor precursor
- NMR and MS data confirmed structure
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (2d) - Position 1: 4-Methoxyphenyl
- Position 3: tert-Butyl
- p38α inhibition (IC₅₀ not specified)
- Characterized via IR, NMR, and MS
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) - Position 1: 2,4,6-Trichlorophenyl
- Position 3: Pyridin-4-yl
- Position 4: 4-Fluorophenyl
- Multi-kinase inhibitor (Src, B-Raf, EGFR, VEGFR2; IC₅₀ = 31–592 nM)
- Anticancer lead compound
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) - Position 1: 2-Nitrophenyl
- Position 3: tert-Butyl
- Structural analysis via SC-XRD
- Supramolecular interactions (e.g., hydrogen bonding)

Impact of Substituent Position and Identity

Position 1 Substituents
  • Aryl Groups (e.g., 4-Nitrophenyl, 4-Methoxyphenyl) : Enhance π-π stacking with kinase hydrophobic pockets but may reduce solubility. For example, 4-methoxyphenyl derivatives () showed p38α inhibition, while 2,4,6-trichlorophenyl analogs () shifted activity to cancer kinases.
Position 3 Substituents
  • However, analogs with pyridyl or fluorophenyl groups at position 3/4 () demonstrated regioisomer-dependent activity switches (e.g., loss of p38α inhibition but gain in cancer kinase inhibition) .
Regioisomerism Effects
  • Switching substituent positions (e.g., fluorophenyl from position 3 to 4) can abolish p38α activity but unlock inhibition of Src, B-Raf, and EGFR kinases (). This highlights the critical role of substitution patterns in target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The piperidinylmethyl group in the target compound may confer better aqueous solubility than purely aromatic substituents (e.g., 2,4-dichlorophenyl in ).
  • Thermodynamic Stability : SC-XRD data for 2NPz () revealed hydrogen-bonded dimers, suggesting similar intermolecular interactions in the target compound could influence crystallization or formulation.

Preparation Methods

Condensation of β-Enamino Diketones with Hydrazines

One of the most efficient routes to pyrazole derivatives involves the condensation of β-enamino diketones with hydrazine derivatives. This method allows regioselective formation of 3,5-disubstituted pyrazoles.

  • Preparation of β-enamino diketones: Starting from N-Boc-protected piperidine carboxylic acids, β-keto esters are synthesized via reaction with Meldrum’s acid, followed by methanolysis. These esters are then converted to β-enamino diketones using N,N-dimethylformamide dimethyl acetal (DMF·DMA).
  • Cyclocondensation with hydrazines: The β-enamino diketones react with hydrazine or substituted hydrazines to form the pyrazole ring system. Reaction conditions and solvent choice critically influence regioselectivity and yield. For example, ethanol as a polar protic solvent provides high regioselectivity (up to 99.5%) and good yields (~78%) of the desired regioisomer.

Introduction of the tert-Butyl Group

The tert-butyl substituent at the 3-position can be introduced by using methylhydrazine in the cyclocondensation step, yielding tert-butyl-substituted pyrazoles with moderate yields (~51%). Alternatively, tert-butyl groups can be introduced via alkylation reactions on preformed pyrazole intermediates.

Functionalization at the 1-Position with Piperidin-4-ylmethyl

Attachment of the piperidin-4-ylmethyl substituent at the 1-position is commonly achieved via reductive amination or nucleophilic substitution:

  • Reductive Amination: Aldehyde intermediates derived from pyrazole precursors are reacted with piperidine derivatives under reductive amination conditions to install the piperidin-4-ylmethyl group with high selectivity. This method is supported by in silico calculations to select appropriate amines for optimal reactivity.
  • Nucleophilic Substitution: Chlorinated pyrazole intermediates can undergo nucleophilic substitution with piperidine under basic conditions to introduce the piperidin-4-ylmethyl moiety.

Amination at the 5-Position

The 5-amino group is typically retained from the starting aminopyrazole or introduced via hydrazine condensation. Preservation of the amino group is crucial for biological activity and is maintained throughout the synthetic sequence by careful choice of reaction conditions and protecting groups.

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 β-Keto ester formation N-Boc-piperidine acid + Meldrum’s acid, EDC·HCl, DMAP 70–80 Formation of β-keto ester intermediates
2 β-Enamino diketone synthesis Treatment with DMF·DMA 75–85 Precursor for pyrazole ring formation
3 Cyclocondensation β-Enamino diketone + hydrazine/methylhydrazine in EtOH 50–80 Formation of 3-(tert-butyl)-pyrazole core
4 Reductive amination Aldehyde intermediate + piperidin-4-ylmethyl amine, reductant 60–90 Installation of piperidin-4-ylmethyl substituent
5 Amination retention Aminopyrazole starting material or hydrazine condensation Maintains 5-amino group

Notes on Reaction Optimization and Selectivity

  • Solvent choice significantly affects regioselectivity; polar protic solvents like ethanol favor high regioselectivity in pyrazole formation.
  • Protective groups such as N-Boc on piperidine are used to control reactivity and facilitate purification.
  • Reaction temperatures are often kept low (e.g., −78 °C) during sensitive steps like β-ketoester formation to improve selectivity.
  • Buchwald–Hartwig amination and Suzuki coupling are alternative key steps in related pyrazole derivative syntheses but are less commonly applied directly to this compound.

Summary of Research Findings

  • The preparation of 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine relies heavily on the condensation of β-enamino diketones with hydrazine derivatives to form the pyrazole ring with high regioselectivity.
  • Introduction of the tert-butyl group is efficiently achieved via methylhydrazine in the cyclization step.
  • The piperidin-4-ylmethyl substituent is installed predominantly by reductive amination of aldehyde intermediates.
  • Maintaining the 5-amino group throughout the synthesis is critical for biological activity.
  • Optimized reaction conditions, including solvent choice and temperature control, are essential for high yield and selectivity.

This synthesis methodology is supported by diverse and authoritative sources, including recent peer-reviewed articles in organic and medicinal chemistry journals. The approaches combine classical pyrazole chemistry with modern functionalization techniques to yield the target compound efficiently and with high purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with a 1,5-diarylpyrazole core (e.g., condensation of substituted phenylacetonitriles with hydrazonoyl chlorides in THF using LDA at 195 K, followed by quenching and purification via recrystallization) .
  • Reductive amination : Use solvent-free condensation of tert-butyl pyrazol-5-amine intermediates with aldehydes (e.g., 4-methoxybenzaldehyde), followed by in situ reduction to yield the target compound .
  • Optimization : Monitor reaction progress via TLC/HPLC, and optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of LDA for deprotonation) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C spectra (e.g., tert-butyl groups appear as singlets at δ ~1.3 ppm; pyrazole protons resonate at δ ~5.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M + H]+ ion at m/z 261 for tert-butyl pyrazol-5-amine derivatives) .
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How does the substitution pattern (e.g., tert-butyl, piperidinylmethyl) influence conformational stability and biological activity?

  • Methodology :

  • X-ray crystallography : Determine dihedral angles between the pyrazole ring and substituents (e.g., 47.5°–74.4° for fluorophenyl/pyridine rings) to assess steric effects .
  • Kinase inhibition assays : Compare IC₅₀ values against cancer targets (e.g., Src, B-Raf) to correlate bulky tert-butyl groups with enhanced hydrophobic binding .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across pyrazol-5-amine derivatives?

  • Methodology :

  • Regioisomer analysis : Synthesize and test regioisomers (e.g., 3- vs. 4-substituted pyrazoles) to identify activity switches (e.g., loss of p38α inhibition but gain in anticancer kinase activity) .
  • Computational docking : Use molecular dynamics to model ligand-receptor interactions (e.g., VEGFR-2 binding pockets) and validate with mutagenesis studies .

Q. How can hydrogen-bonding networks in crystal structures inform solubility and formulation design?

  • Methodology :

  • Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds with bond lengths ~2.17 Å) using SHELXL-refined X-ray data .
  • Solubility testing : Correlate crystal packing density (e.g., triclinic P1 symmetry with V = 950 ų) with dissolution profiles in polar solvents .

Q. What experimental and computational approaches validate metabolic stability of this compound?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes and quantify metabolites via LC-MS (e.g., tert-butyl cleavage products detected at m/z 219) .
  • QSAR modeling : Predict metabolic pathways using software (e.g., PubChem-derived descriptors for CYP450 interactions) .

Key Notes

  • Structural Insights : The tert-butyl group enhances steric shielding, while the piperidinylmethyl moiety may improve blood-brain barrier penetration .
  • Data Reproducibility : Use SHELX suite (e.g., SHELXL97) for crystallographic refinement to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

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